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Compound of Interest

Compound Name: (R)-tetraMe-Tetraxetan

Cat. No.: B12371554 Get Quote

Disclaimer: The chemical designated as "(R)-tetraMe-Tetraxetan" does not correspond to a

recognized compound in standard chemical literature or databases. The name "Tetraxetan" is

not a standard chemical nomenclature. It is possible that this is a non-standard, trivial, or

erroneous name for a different chemical entity. This guide is based on a comprehensive search

for this compound and related structural motifs. Due to the lack of specific data for "(R)-
tetraMe-Tetraxetan," this document will address plausible interpretations of the name and

provide general information on related chemical structures.

Nomenclature and Structural Interpretation
The name "(R)-tetraMe-Tetraxetan" suggests a chiral molecule with (R) stereochemistry,

containing four methyl ("tetraMe") groups attached to a core structure named "Tetraxetan." As

"Tetraxetan" is not a recognized chemical name, we will consider potential interpretations

based on common four-membered ring systems.

Plausible interpretations could include tetramethyl derivatives of:

Cyclobutane: A four-membered carbon ring.

Oxetane: A four-membered ring containing one oxygen atom.

Azetidine: A four-membered ring containing one nitrogen atom.

For the purpose of this guide, we will hypothesize that "Tetraxetan" may refer to a tetramethyl-

substituted cyclobutane derivative, as this is a common and well-studied class of four-
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membered rings. The "(R)-" designation implies a specific stereoisomer of a chiral

tetramethylcyclobutane.

Hypothetical Chemical Properties of a Chiral
Tetramethylcyclobutane
The properties of a specific (R)-tetramethylcyclobutane isomer would be highly dependent on

the substitution pattern of the methyl groups on the cyclobutane ring. Without a defined

structure, we can only provide general expected properties based on known

tetramethylcyclobutane isomers.

Table 1: General Physicochemical Properties of Tetramethylcyclobutanes

Property Expected Value/Range Notes

Molecular Formula C₈H₁₆

Consistent for all

tetramethylcyclobutane

isomers.

Molecular Weight 112.21 g/mol

Consistent for all

tetramethylcyclobutane

isomers.

Boiling Point 110-130 °C

Highly dependent on the

specific isomer and its

symmetry.

Density ~0.7-0.8 g/cm³

Typical for saturated

hydrocarbons of this molecular

weight.

Solubility

Insoluble in water; Soluble in

nonpolar organic solvents

(e.g., hexane, ether).

Expected behavior for a

nonpolar hydrocarbon.

Chirality
Dependent on substitution

pattern.

The "(R)-" designation

indicates the compound is

chiral.
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Synthesis and Experimental Protocols
The synthesis of a specific (R)-tetramethylcyclobutane isomer would require a stereoselective

approach. A common method for creating substituted cyclobutanes is through [2+2]

cycloaddition reactions.

Example Experimental Protocol: Stereoselective [2+2] Cycloaddition

This is a generalized protocol and would require significant optimization for a specific target

isomer.

Reactant Preparation: A chiral alkene is reacted with another alkene under photochemical or

thermal conditions. The choice of starting materials is crucial for controlling the

stereochemistry of the final product.

Reaction Setup: The reaction is typically carried out in an inert solvent (e.g.,

dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon).

Initiation: For photochemical [2+2] cycloadditions, a UV lamp (e.g., mercury-vapor lamp) is

used to irradiate the reaction mixture. For thermal cycloadditions, the reaction is heated to

the required temperature.

Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workup and Purification: Once the reaction is complete, the solvent is removed under

reduced pressure. The crude product is then purified using column chromatography on silica

gel to isolate the desired stereoisomer.

Characterization: The structure and stereochemistry of the final product are confirmed using

spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and

¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Chiral High-

Performance Liquid Chromatography (HPLC) can be used to determine the enantiomeric

excess.

Workflow for Synthesis and Characterization
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Caption: Generalized workflow for the synthesis and characterization of a chiral

tetramethylcyclobutane.

Potential Biological Activity and Signaling Pathways
Small, lipophilic molecules like tetramethylcyclobutanes can sometimes exhibit biological

activity by interacting with cellular membranes or hydrophobic pockets of proteins. Without

experimental data, any discussion of signaling pathways is purely speculative.

If a compound like "(R)-tetraMe-Tetraxetan" were to be developed as a drug, its mechanism of

action would need to be elucidated.
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Hypothetical Drug Discovery and Analysis Workflow
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Caption: A logical workflow for the discovery and mechanism of action studies for a novel

chemical entity.

Conclusion
The chemical entity "(R)-tetraMe-Tetraxetan" is not described in the current chemical literature

under this name. This guide has provided a speculative overview based on the interpretation of

the name as a chiral tetramethylcyclobutane. Any further investigation would require a definitive

chemical structure, which could be provided through a CAS number, IUPAC name, or a

structural drawing (e.g., SMILES string). Researchers interested in this or similar molecules

should focus on stereoselective synthesis methods and a comprehensive suite of analytical

techniques to confirm the structure and properties of their target compound.

To cite this document: BenchChem. [In-depth Technical Guide: (R)-tetraMe-Tetraxetan].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371554#r-tetrame-tetraxetan-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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